molecular formula C12H16N2O6 B043842 2',3'-Isopropylideneuridine CAS No. 362-43-6

2',3'-Isopropylideneuridine

Cat. No. B043842
CAS RN: 362-43-6
M. Wt: 284.26 g/mol
InChI Key: GFDUSNQQMOENLR-PEBGCTIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2',3'-Isopropylideneuridine involves the bromination of the compound with N-bromosuccinimide in chloroform containing acetic acid, leading to diastereoisomeric cyclic adducts. These adducts demonstrate specific reactivities under acidic, neutral, and basic conditions, showcasing the compound's versatile chemical behavior (Hirota et al., 1988). Another approach involves reacting the compound with methanol in the presence of p-toluenesulfonic acid or boron trifluoride etherate, further highlighting the compound's reactive nature and potential for modification (Kimura & Mitsunobu, 1978).

Molecular Structure Analysis

Detailed analyses of molecular structures of 2',3'-Isopropylideneuridine derivatives, including X-ray crystallography and DFT analysis, have provided insights into their stability, isomerism, and electronic properties. These studies underline the importance of solvent effects and the relative stability of various isomers, contributing to a deeper understanding of the compound's chemical properties (Barakat et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2',3'-Isopropylideneuridine demonstrate its versatility, including the selective alkylation reactions that produce different derivatives under varying conditions. These reactions are crucial for exploring the compound's potential in synthesis and modification for specific applications (Hovinen, 1997).

Physical Properties Analysis

The physical properties of 2',3'-Isopropylideneuridine and its derivatives, such as melting points, solubility, and crystal structure, are essential for understanding its behavior in different environments and applications. Investigations into the crystal structures of derivatives provide valuable data on the compound's conformation and stability (Krajewski et al., 1994).

Scientific Research Applications

  • Chemical Properties and Synthesis:

    • An anisotropic substituent in the C-6 position of 2',3'-O-isopropylideneuridine alters chemical shifts, providing insights into the behavior of β-D-ribofuranosyl nucleosides (Tanaka, Hayakawa, & Miyasaka, 1982).
    • Methods for synthesizing isocytidine from 5'-cyclouridine and 2':3'-O-isopropylidene-O2-methyl-uridine suggest potential applications in nucleotide and RNA synthesis (Brown, Todd, & Varadarajan, 1957).
  • Medical and Pharmacological Research:

    • N3-substituted 2',3'-O-isopropylideneuridines demonstrate central nervous system depressant effects, highlighting potential pharmaceutical applications (Yao et al., 1999).
  • Nucleic Acid Synthesis and Modification:

    • Studies show the synthesis of 2-thiouridine and 3′-deoxyuridine from 2':3'-O-isopropylidene-5'-O-toluene-p-sulphonyluridine, indicating its use in nucleic acid synthesis (Brown, Parihar, Todd, & Varadarajan, 1958).
  • Other Chemical Synthesis Applications:

  • Molecular and Cellular Studies:

    • Research on ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid, related to 2',3'-Isopropylideneuridine, shows potential as anticancer drugs (Pierroz et al., 2012).
  • Virology and Antiviral Research:

    • Studies on uridine 5'-diphosphate glucose analogues demonstrate their inhibition of protein glycosylation in HSV-1 infected cells, suggesting antiviral activity (Camarasa et al., 1985).

Safety And Hazards

When handling 2’,3’-Isopropylideneuridine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Relevant Papers One of the relevant papers indicates that N3-substituted derivatives of 2’,3’-O-isopropylideneuridine were synthesized and their pharmacological effects on the central nervous system (CNS) were examined using mice . Another paper discusses the use of nucleoside analogs, including 2’,3’-Isopropylideneuridine, as a new generation of anti-HIV agents .

properties

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-12(2)19-8-6(5-15)18-10(9(8)20-12)14-4-3-7(16)13-11(14)17/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,17)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDUSNQQMOENLR-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Isopropylideneuridine

CAS RN

362-43-6
Record name 2′,3′-O-Isopropylideneuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-O-Isopropylidene uridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-isopropylideneuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.044
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture containing 3.0 g (10.5 mmol) of 4′-azidouridine, 0.05 g (0.26 mmol) p-toluenesulfonic acid monohydrate and 6 mL (48.8 mmol) 2,2-dimethoxypropane in 20 mL acetone was stirred at room temperature for 12 h. The reaction mixture was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate solution, dried over magnesium sulfate and evaporated to dryness under reduced pressure to give the desired product 2.20 g (64%) of as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

Para-toluene sulfonic acid (2.33 g, 12.3 mmoles, 3 eq.) was added to Uridine (1 g, 4.1 mmoles) in 180 mL of anhydrous acetone. After 4 hours at room temperature, acetone was evaporated and the residual crude product was dissolved in 200 mL of ethyl acetate. The organic phase was washed three times with 20 mL of a hydrogenocarbonate 10% solution, then dried over sodium sulfate. The solvent was removed under vacuum. 0.979 g of white powder was isolated (Yield: 83%). The characterization data were consistent with the chemical structure and formula.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Isopropylideneuridine
Reactant of Route 2
Reactant of Route 2
2',3'-Isopropylideneuridine
Reactant of Route 3
Reactant of Route 3
2',3'-Isopropylideneuridine
Reactant of Route 4
2',3'-Isopropylideneuridine
Reactant of Route 5
2',3'-Isopropylideneuridine
Reactant of Route 6
2',3'-Isopropylideneuridine

Citations

For This Compound
124
Citations
CS Yao, T Kimura, K Watanabe, S Kondo… - Chemical and …, 1999 - jstage.jst.go.jp
N 3-Substituted derivatives of 2', 3'-O-isopropylideneuridine (1) were synthesized and their pharmacological effects on the central nervous system (CNS) examined using mice. Methyl (2…
Number of citations: 5 www.jstage.jst.go.jp
K Hirota, T Tomishi, M Sako, Y Maki - Journal of the Chemical Society …, 1988 - pubs.rsc.org
Bromination of 2′,3′-O-isopropylideneuridine (1) with N-bromosuccinimide in chloroform containing acetic acid gave two diastereoisomeric cyclic adducts, (5R,6S)- and (5S,6S)-…
Number of citations: 9 pubs.rsc.org
T Ueda - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
The syntheses of 5-substituted uridines and their 5'-phosphates were described. 5-Bromo-2', 3'-isopropylideneuridine was phosphorylated with phosphoryl chloride and from the mixture …
Number of citations: 44 www.jstage.jst.go.jp
W CHEN, Y GAO, Y BAI, D HAN, Y ZHAO - Chemical Research in Chinese …, 2006 - Elsevier
Amino acid methyl ester phosphates were synthesized and determined by using positive-ion mode electrospray ionization mass spectrometry (ESIMS) in combination with multistage …
Number of citations: 1 www.sciencedirect.com
PA Hart, JP Davis - Journal of the American Chemical Society, 1971 - ACS Publications
In a continuing effort to unify the interpretation of various experimental approaches to nucleoside glycosidic conformation in solution we have measured and collated nuclear …
Number of citations: 68 pubs.acs.org
PX Xu, AF Hu, D Hu, X Gao… - Rapid Communications in …, 2008 - Wiley Online Library
Several O‐2′,3′‐isopropylideneuridine‐O‐5′‐phosphoramidate monoesters were synthesized and analyzed by negative ion electrospray ionization tandem mass spectrometry (ESI…
L Czuchajowski, J Habdas, H Niedbala… - Journal of …, 1992 - Wiley Online Library
Several porphyrinyl‐nucleosides were prepared in the reaction of the OH group of one, two or four meso‐p‐hydroxyphenyl substituents of porphyrin with 5′‐O‐tosylates of 2′,3′‐O‐…
Number of citations: 26 onlinelibrary.wiley.com
RH Hall, R Thedford - The Journal of Organic Chemistry, 1963 - ACS Publications
2', 5'-Di-0-trityluridine serves asa convenient starting point for the synthesis of phosphate dinucleosides con-taining uridine. This compound was readily phosphorylated with …
Number of citations: 4 pubs.acs.org
C Lin, H Fu, Y Zhao, C Cheng - Origins of Life and Evolution of Biospheres, 2005 - Springer
Nucleoside N-phosphoamino acids were synthesized through Atherton-Todd reaction of nucleoside H-phosphonate with amino acids, and their structures were confirmed by NMR and …
Number of citations: 7 link.springer.com
V Armstrong, H Sternbach, F Eckstein - Methods in Enzymology, 1977 - Elsevier
Publisher Summary In order to determine which subunits of DNA-dependent RNApolymerase contain the catalytic site, affinity labeling has been employed by various groups. This …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.